
3-(Oxan-4-ylmethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxan-4-ylmethoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring and an oxan-4-ylmethoxy substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-ylmethoxy)azetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of amino alcohols. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another approach involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yields. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for achieving high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Oxan-4-ylmethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxan-4-ylmethoxy derivatives with oxidized azetidine rings.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Oxan-4-ylmethoxy)azetidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Oxan-4-ylmethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in various applications, including drug design and materials science .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 3-(Oxan-4-ylmethoxy)azetidine is unique due to its combination of a four-membered azetidine ring and an oxan-4-ylmethoxy substituent. This structure imparts distinct reactivity and stability characteristics, making it valuable in various applications, from synthetic chemistry to medicinal research .
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
3-(oxan-4-ylmethoxy)azetidine |
InChI |
InChI=1S/C9H17NO2/c1-3-11-4-2-8(1)7-12-9-5-10-6-9/h8-10H,1-7H2 |
InChI-Schlüssel |
KQUOTGWZHQDYIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


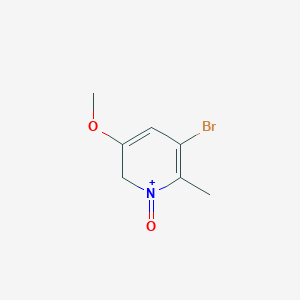
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
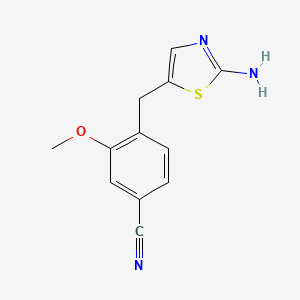
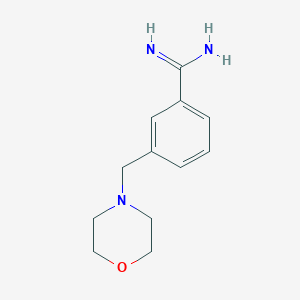
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)

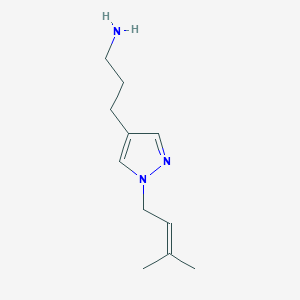

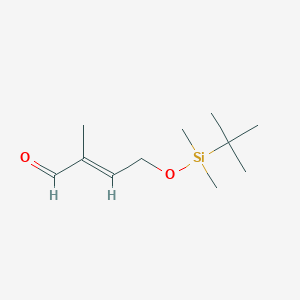
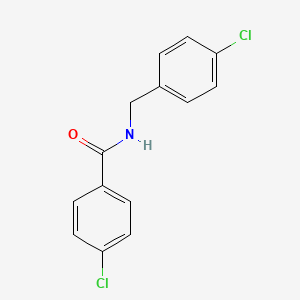
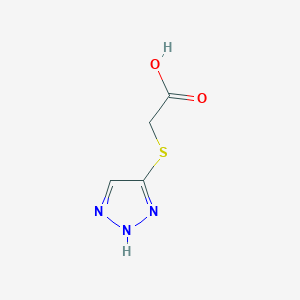
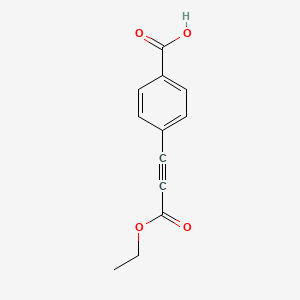
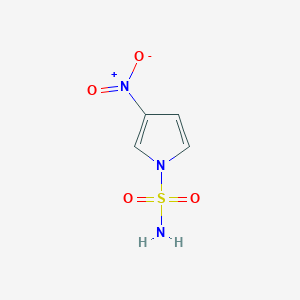
![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)
